N~1~-(3,4-DICHLOROBENZYL)-2-PHENOXYBUTANAMIDE
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Overview
Description
N~1~-(3,4-DICHLOROBENZYL)-2-PHENOXYBUTANAMIDE is an organic compound characterized by the presence of a dichlorobenzyl group and a phenoxybutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-DICHLOROBENZYL)-2-PHENOXYBUTANAMIDE typically involves the reaction of 3,4-dichlorobenzyl chloride with 2-phenoxybutanamide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) and a temperature range of 60-80°C to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of N1-(3,4-DICHLOROBENZYL)-2-PHENOXYBUTANAMIDE may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N~1~-(3,4-DICHLOROBENZYL)-2-PHENOXYBUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in DMF or other polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(3,4-DICHLOROBENZYL)-2-PHENOXYBUTANAMIDE involves its interaction with specific molecular targets, such as sigma receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to effects such as apoptosis in cancer cells or inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Another dichlorobenzamide derivative with similar chemical properties.
N-(2,4-dichlorophenyl)-2-nitrobenzamide: Shares structural similarities and exhibits comparable biological activities.
Uniqueness
N~1~-(3,4-DICHLOROBENZYL)-2-PHENOXYBUTANAMIDE is unique due to its specific combination of dichlorobenzyl and phenoxybutanamide groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with sigma receptors and its potential therapeutic applications set it apart from other similar compounds .
Properties
Molecular Formula |
C17H17Cl2NO2 |
---|---|
Molecular Weight |
338.2 g/mol |
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-2-phenoxybutanamide |
InChI |
InChI=1S/C17H17Cl2NO2/c1-2-16(22-13-6-4-3-5-7-13)17(21)20-11-12-8-9-14(18)15(19)10-12/h3-10,16H,2,11H2,1H3,(H,20,21) |
InChI Key |
MEJAANYFULFWMK-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NCC1=CC(=C(C=C1)Cl)Cl)OC2=CC=CC=C2 |
Canonical SMILES |
CCC(C(=O)NCC1=CC(=C(C=C1)Cl)Cl)OC2=CC=CC=C2 |
Origin of Product |
United States |
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